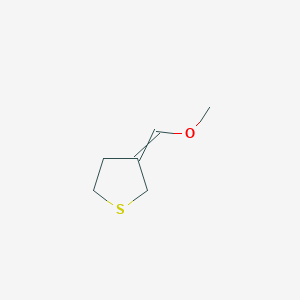
3-(Methoxymethylidene)thiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethylidene)thiolane is a heterocyclic compound containing a five-membered ring with sulfur as the heteroatom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethylidene)thiolane typically involves the reaction of thiolane derivatives with methoxymethylidene reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where thiolane is treated with methoxymethylidene chloride in the presence of a base such as sodium methoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis. For example, the use of alumina as a catalyst in the vapor-phase reaction of thiolane with methoxymethylidene reagents has been reported .
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethylidene)thiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiolane derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethylidene group, leading to the formation of various substituted thiolane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, methoxymethylidene chloride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane derivatives.
Substitution: Substituted thiolane derivatives.
Scientific Research Applications
3-(Methoxymethylidene)thiolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methoxymethylidene)thiolane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atom can form strong bonds with metals, making it an effective ligand in coordination chemistry . Additionally, its methoxymethylidene group can participate in various substitution reactions, leading to the formation of biologically active derivatives .
Comparison with Similar Compounds
Thiophene: A five-membered ring with sulfur, used in organic semiconductors and pharmaceuticals.
Tetrahydrothiophene: Similar structure but lacks the methoxymethylidene group, used as a ligand in coordination chemistry.
Uniqueness: 3-(Methoxymethylidene)thiolane is unique due to its methoxymethylidene group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound in both academic research and industrial applications.
Properties
CAS No. |
112996-47-1 |
|---|---|
Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
3-(methoxymethylidene)thiolane |
InChI |
InChI=1S/C6H10OS/c1-7-4-6-2-3-8-5-6/h4H,2-3,5H2,1H3 |
InChI Key |
BYOJENQEOFIGCC-UHFFFAOYSA-N |
Canonical SMILES |
COC=C1CCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


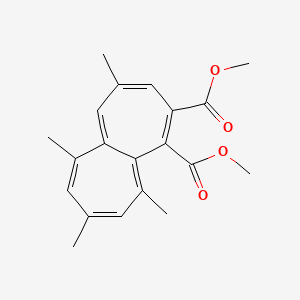
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
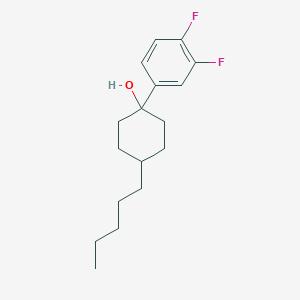
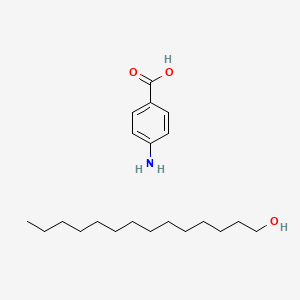
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
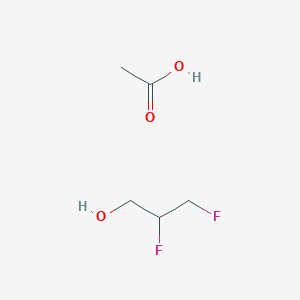
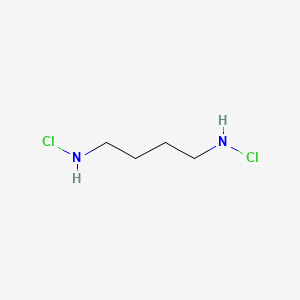


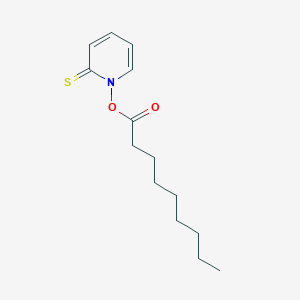

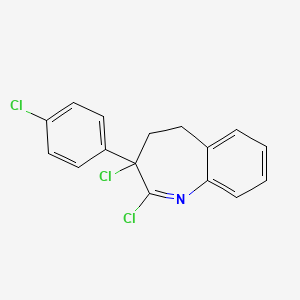
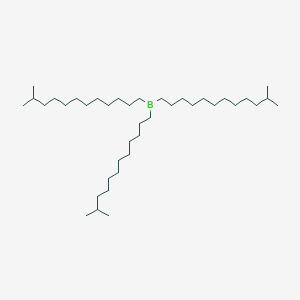
![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
